An In-Depth Technical Guide to 2,4,7-Trihydroxy-9,10-dihydrophenanthrene: Natural Sources, Isolation, and Biological Activities
An In-Depth Technical Guide to 2,4,7-Trihydroxy-9,10-dihydrophenanthrene: Natural Sources, Isolation, and Biological Activities
This technical guide provides a comprehensive overview of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene, a naturally occurring dihydrophenanthrene derivative. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its natural sources, experimental protocols for its isolation, and a summary of its biological activities.
Natural Sources of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene
2,4,7-Trihydroxy-9,10-dihydrophenanthrene has been predominantly isolated from various species within the Orchidaceae family, a large and diverse group of flowering plants. Several genera, in particular, have been identified as rich sources of this compound. These plants have a history of use in traditional medicine, which has spurred phytochemical investigations into their constituents.[1][2][3]
The primary plant sources identified in the literature are summarized below:
| Plant Genus | Specific Species | Family |
| Pholidota | Pholidota chinensis[1][4][5][6] | Orchidaceae |
| Pholidota yunnanensis[7][8] | ||
| Bletilla | Bletilla striata[1][2][7][9][10][11][12][13] | Orchidaceae |
| Dendrobium | Dendrobium moniliforme[6] | Orchidaceae |
| Dendrobium virgineum[14][15] | ||
| Dendrobium candidum[16] | ||
| Dendrobium chrysanthum[16] | ||
| Dendrobium chrysotoxum[16] | ||
| Dendrobium fimbriatum[16] | ||
| Dendrobium loddigesii[16] | ||
| Dendrobium nobile[16] | ||
| Cremastra | Cremastra appendiculata[1][17][18] | Orchidaceae |
This compound often co-occurs with other structurally related stilbenoids and dihydrophenanthrenes.[4][7][8][18][19][20]
Experimental Protocols: Extraction and Isolation
The isolation of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene from its natural sources typically involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on methodologies reported in the scientific literature.
General Extraction and Fractionation Workflow
The initial step involves the extraction of the compound from the plant material, followed by a series of fractionation steps to separate compounds based on their polarity.
Caption: General workflow for the extraction and fractionation of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene.
Detailed Isolation and Purification Protocol
A representative experimental protocol for the isolation of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene from Pholidota yunnanensis is detailed below. This process utilizes various chromatographic techniques to achieve the purification of the target compound.
Plant Material Preparation:
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The whole plant of Pholidota yunnanensis is air-dried and powdered.
Extraction:
-
The powdered plant material is extracted with 60% ethanol at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.[8]
Fractionation:
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The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
The ethyl acetate fraction, which typically shows the highest biological activity, is selected for further separation.[2]
Chromatographic Separation:
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified by column chromatography on Sephadex LH-20, eluting with a mixture of chloroform and methanol.
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Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a gradient of methanol and water.
Structure Elucidation: The structure of the isolated 2,4,7-Trihydroxy-9,10-dihydrophenanthrene is confirmed by spectroscopic methods, including:
-
Mass Spectrometry (MS)
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC)
Biological Activities and Potential Signaling Pathways
2,4,7-Trihydroxy-9,10-dihydrophenanthrene has been reported to exhibit several biological activities, with its antioxidant properties being the most prominently studied.
Antioxidant Activity
This compound has demonstrated significant free radical scavenging activity.[7] In one study, it exhibited potent DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging activity with an IC₅₀ value of 16.2 μM.[5] Another study reported an EC₅₀ value ranging from 8.8 to 55.9 μM for DPPH free radical scavenging activity.[7][8]
The proposed mechanism for its antioxidant activity involves the donation of a hydrogen atom from its hydroxyl groups to neutralize free radicals.
Caption: Proposed antioxidant mechanism of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene.
Anti-inflammatory and Other Activities
While direct studies on the anti-inflammatory activity of purified 2,4,7-Trihydroxy-9,10-dihydrophenanthrene are limited, it has been isolated from plant extracts that exhibit anti-inflammatory properties, such as the inhibition of nitric oxide (NO) production in activated macrophages.[19] Additionally, extracts containing this compound have been investigated for their antineuroinflammatory and cytotoxic activities.[9][10][11][12][21] Further research is needed to determine the specific contribution of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene to these observed effects.
Conclusion
2,4,7-Trihydroxy-9,10-dihydrophenanthrene is a promising natural product primarily found in various species of the Orchidaceae family. Its antioxidant properties are well-documented, and it is a component of plant extracts with a range of other biological activities. The established protocols for its isolation and purification provide a solid foundation for further research into its pharmacological potential. This guide serves as a valuable resource for scientists and researchers interested in exploring the therapeutic applications of this and related dihydrophenanthrene compounds.
References
- 1. Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological evaluation, molecular modeling and dynamics simulation of phenanthrenes isolated from Bletilla striata as butyrylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Cytotoxicity of new stilbenoids from Pholidota chinensis and their spin-labeled derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2,4,7-Trihydroxy-9,10-dihydrophenanthrene | C14H12O3 | CID 21678577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4,7-Trihydroxy-9,10-dihydrophenanthrene | CAS:70205-52-6 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. 9, 10-Dihydrophenanthrene derivatives from Pholidota yunnanensis and scavenging activity on DPPH free radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation, Structural Elucidation, Optical Resolution, and Antineuroinflammatory Activity of Phenanthrene and 9,10-Dihydrophenanthrene Derivatives from Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Two novel phenanthraquinones with anti-cancer activity isolated from Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Atropisomeric 9,10-dihydrophenanthrene/bibenzyl trimers with anti-inflammatory and PTP1B inhibitory activities from Bletilla striata - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 16. Phytochemical: 2,4,7-Trihydroxy-9,10-dihydrophenanthrene [caps.ncbs.res.in]
- 17. Five New Biphenanthrenes from Cremastra appendiculata - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phenanthrenes, 9,10-dihydrophenanthrenes, bibenzyls with their derivatives, and malate or tartrate benzyl ester glucosides from tubers of Cremastra appendiculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stilbene derivatives from Pholidota chinensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New stilbenoids from Pholidota yunnanensis and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Isolation and characterization of a new cytotoxic dihydrophenanthrene from Dioscorea membranacea rhizomes and its activity against five human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
